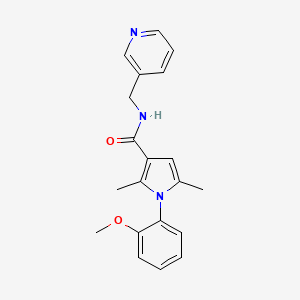![molecular formula C22H25NO4S B12175691 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]- CAS No. 1081114-01-3](/img/structure/B12175691.png)
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]- involves several steps:
Reaction of acetylacetone anilide with thionyl chloride: This reaction produces α-chloroacetylacetone anilide.
Condensation with mercaptoethanol: The α-chloroacetylacetone anilide is then condensed with mercaptoethanol to form the desired product.
Chemical Reactions Analysis
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state or to other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its effects on various biological systems.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed as a fungicide in agriculture to protect crops from fungal infections.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to the death of fungal cells .
Comparison with Similar Compounds
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]- can be compared with similar compounds such as:
Carboxin: Another fungicide with a similar structure and mechanism of action.
Oxycarboxin: A sulfone derivative of carboxin with enhanced stability and efficacy.
These compounds share similar chemical properties and applications but differ in their specific molecular structures and efficacy.
Properties
CAS No. |
1081114-01-3 |
|---|---|
Molecular Formula |
C22H25NO4S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H25NO4S/c1-16-9-10-19(27-16)15-23(14-18-8-5-11-25-18)22(24)20-21(28-13-12-26-20)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3 |
InChI Key |
HSICBRBWKCHCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12175612.png)
![N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B12175617.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12175623.png)
![N-(furan-2-ylmethyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12175626.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B12175628.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B12175630.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]-](/img/structure/B12175635.png)

![2-methoxy-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175642.png)
![1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12175647.png)
![N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12175655.png)
![6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175669.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B12175677.png)
![4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12175682.png)
